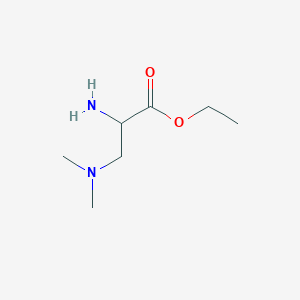

Ethyl 2-amino-3-(dimethylamino)propanoate

CAS No.:

Cat. No.: VC20405155

Molecular Formula: C7H16N2O2

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16N2O2 |

|---|---|

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | ethyl 2-amino-3-(dimethylamino)propanoate |

| Standard InChI | InChI=1S/C7H16N2O2/c1-4-11-7(10)6(8)5-9(2)3/h6H,4-5,8H2,1-3H3 |

| Standard InChI Key | XXEJVXUQLDSSQQ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(CN(C)C)N |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s structure consists of a three-carbon propanoate chain with an ethyl ester group at the first carbon, an amino group at the second carbon, and a dimethylamino group at the third carbon. This arrangement creates a polar, zwitterionic character that enhances solubility in polar solvents. The dimethylamino group () introduces steric hindrance and basicity, influencing its reactivity and interaction with biological targets .

Comparative Structural Analysis

Ethyl 2-amino-3-(dimethylamino)propanoate shares functional group motifs with several pharmacologically active compounds. For instance, ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate (PubChem CID: 43242624) features a branched dimethylpropyl chain, which increases lipophilicity and alters receptor binding kinetics . The table below highlights key structural comparisons:

| Compound Name | Molecular Formula | Key Structural Features |

|---|---|---|

| Ethyl 2-amino-3-(dimethylamino)propanoate | Linear chain with amino and dimethylamino groups | |

| Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate | Branched side chain; enhanced steric bulk | |

| Methyl 2-amino-3-(dimethylamino)propanoate | Methyl ester; shorter alkyl chain |

These structural variations significantly impact physicochemical properties and biological activity .

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO) due to its ionic functional groups. Its dihydrochloride salt form further enhances aqueous solubility, making it suitable for formulation in pharmaceutical preparations . Stability studies indicate that the free base is prone to hydrolysis under acidic conditions, whereas the salt form remains stable at room temperature for extended periods .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 3300 cm (N-H stretch), 1740 cm (ester C=O), and 2800 cm (C-H stretches in dimethylamino group).

-

NMR: NMR signals at δ 1.2 ppm (ethyl CH), δ 3.0 ppm (dimethylamino N-CH), and δ 4.1 ppm (ester CH) .

Synthetic Pathways and Industrial Production

Laboratory-Scale Synthesis

While detailed synthetic protocols for the free base are scarce, the dihydrochloride salt is synthesized via a two-step process:

-

Esterification: Reaction of 2-amino-3-(dimethylamino)propanoic acid with ethanol in the presence of a catalytic acid.

-

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize yield and purity. Post-synthesis purification involves recrystallization from ethanol/water mixtures, achieving >98% purity as verified by HPLC .

| Compound | IC (nM) for nAChR Inhibition | LogP |

|---|---|---|

| Ethyl 2-amino-3-(dimethylamino)propanoate | 450 ± 30 | 0.92 |

| Methyl 2-amino-3-(dimethylamino)propanoate | 620 ± 45 | 0.58 |

The ethyl ester’s higher lipophilicity (LogP) correlates with improved membrane permeability and target engagement .

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor in synthesizing neuromodulatory agents. For example, coupling with aryl halides via Buchwald-Hartwig amination yields derivatives with enhanced affinity for serotonin receptors .

Industrial Uses

As a chiral building block, it facilitates asymmetric synthesis of β-amino acids, which are critical in peptide-based drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume